5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine
Overview
Description
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine is a chemical compound that belongs to the pyridine family. It is commonly used in scientific research for its unique properties and potential applications.
Scientific Research Applications
Spectroscopic and Optical Studies
- Spectroscopic Characterization : The spectroscopic characterization of related pyridine derivatives has been conducted using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies help understand the molecular structure and properties of such compounds (Vural & Kara, 2017).
Synthesis and Structural Analysis
- Synthesis and Structure Analysis : Various pyridine derivatives have been synthesized, with their crystal structures analyzed to understand their molecular configuration. This includes studies on the synthesis of ylides and other derivatives, providing insights into their potential applications (Kuhn, Al-Sheikh, & Steimann, 2003).
Chemical Reactivity and Biological Activity
Chemical Reactivity : Research has been conducted on the reactivity of similar pyridine compounds, exploring their potential in various chemical reactions and their applications in fields such as catalysis (Jia et al., 2011).
Antimicrobial and Antitumor Activities : Studies on related pyridine compounds have explored their antimicrobial and antitumor activities, indicating the potential of these compounds in medical and pharmaceutical applications (Zhou et al., 2015).
properties
IUPAC Name |
5-bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2N2/c10-7-1-2-8(13-5-7)14-4-3-9(11,12)6-14/h1-2,5H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHJKEMUTYWWTNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(3,3-difluoropyrrolidin-1-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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